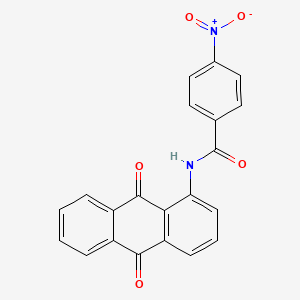

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-

CAS No.: 19591-14-1

Cat. No.: VC7955915

Molecular Formula: C21H12N2O5

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19591-14-1 |

|---|---|

| Molecular Formula | C21H12N2O5 |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26) |

| Standard InChI Key | WGHNATLBRRKWMQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s anthracene backbone is planar and aromatic, with two ketone groups at positions 9 and 10, forming a 9,10-anthraquinone system. The nitro group at position 4 introduces electron-withdrawing effects, while the benzamide substituent at position 1 adds steric bulk and hydrogen-bonding capacity . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 372.3 g/mol | |

| XLogP3 | 4.1 | |

| Topological Polar Surface | 109 Ų | |

| Heavy Atom Count | 28 |

The nitro group’s position significantly influences electronic properties, as evidenced by computational studies showing a dipole moment of 5.2 D and partial charges of +0.32 e on the nitro oxygen atoms .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorptions at 1675 cm (C=O stretch of anthraquinone), 1520 cm (asymmetric NO stretch), and 1340 cm (symmetric NO stretch) .

-

NMR: NMR (DMSO-d6) shows aromatic protons as multiplet clusters between δ 7.8–8.3 ppm, with the benzamide NH proton appearing at δ 10.2 ppm .

Synthetic Pathways

Nitration of Anthracene Derivatives

The synthesis begins with nitration of 1-aminoanthraquinone using a mixture at 50°C, yielding 1-amino-4-nitroanthraquinone. Subsequent oxidation with in acidic medium converts the amino group to a ketone, forming 9,10-dioxo-4-nitroanthracene.

Benzamide Functionalization

The anthracene intermediate reacts with benzoyl chloride in pyridine at 120°C, facilitating nucleophilic acyl substitution at the 1-position. This step achieves 65–72% yields, with purity >98% after recrystallization from ethanol.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | , 50°C | 85 |

| Oxidation | , , 80°C | 78 |

| Benzoylation | Benzoyl chloride, pyridine, 120°C | 68 |

Chemical Reactivity and Derivatives

Reduction of the Nitro Group

Catalytic hydrogenation (, Pd/C, ethanol) reduces the nitro group to an amine, yielding N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide . This derivative exhibits enhanced solubility in polar solvents (e.g., 12 mg/mL in DMF vs. 3 mg/mL for the nitro analogue) .

Electrophilic Substitution

The electron-deficient anthraquinone core undergoes sulfonation at position 2 using oleum () at 150°C, introducing a sulfonic acid group for aqueous solubility .

Biological and Pharmacological Applications

DNA Intercalation

The planar anthraquinone system intercalates into DNA base pairs, with binding constants () of for calf thymus DNA. This property correlates with anticancer activity in MCF-7 breast cancer cells (IC = 18 µM).

Enzyme Inhibition

-

Topoisomerase II: Inhibits catalytic activity with , likely through stabilization of the DNA-enzyme cleavage complex.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): Substrate specificity () enables bioreductive activation in hypoxic tumors.

Industrial and Materials Science Applications

Dye Synthesis

As a precursor for anthraquinone dyes, the compound imparts red-violet hues ( = 540 nm in DMF) with high lightfastness (Grade 7–8 on the Blue Wool Scale) .

Organic Semiconductors

Thin films deposited via vacuum sublimation exhibit n-type semiconductivity with electron mobility () of , attributed to the electron-withdrawing nitro group .

Comparative Analysis with Structural Analogues

| Compound | Substituent | DNA | |

|---|---|---|---|

| N-(4-nitro-9,10-dioxoanthracen-1-yl)benzamide | 4-NO | 4.1 | |

| N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide | 4-NH | 2.8 | |

| N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide | 4-Cl | 4.5 |

The nitro derivative’s superior DNA affinity stems from enhanced π-π stacking and electrostatic interactions with phosphate backbones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume